molecular formula C22H20ClN3O4S2 B2415485 N-(3-chlorophenyl)-2-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylthiophene-3-sulfonamide CAS No. 1251626-55-7

N-(3-chlorophenyl)-2-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylthiophene-3-sulfonamide

Cat. No.: B2415485
CAS No.: 1251626-55-7
M. Wt: 489.99
InChI Key: ZMJWLOHKLRDJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C22H20ClN3O4S2 and its molecular weight is 489.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antagonistic Activity at Endothelin Receptors

2-Aryloxycarbonylthiophene-3-sulfonamides, including compounds structurally related to N-(3-chlorophenyl)-2-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylthiophene-3-sulfonamide, have been studied for their antagonistic activity at endothelin receptors. These compounds exhibit potent and selective activity, making them significant in the study of endothelin receptor-mediated diseases (Raju et al., 1997).

Synthesis and Antiviral Activity

Derivatives of this compound have been synthesized and evaluated for antiviral activity. Some of these derivatives have shown significant anti-tobacco mosaic virus activity, indicating potential applications in antiviral research (Chen et al., 2010).

Molecular Docking and COX-2 Inhibition

Molecular docking studies of sulfonamide derivatives, including those similar to this compound, have been performed to understand their interaction with the active site of the cyclooxygenase-2 (COX-2) enzyme. These studies help in exploring the potential of such compounds as COX-2 inhibitors (Al-Hourani et al., 2015).

Potential as Cancer Inhibitors

Sulfonamide compounds, including those structurally related to the specified compound, have been investigated for their potential as cancer inhibitors. Molecular docking studies and quantum chemical calculations have indicated the potential of these compounds in cancer research (Kamaraj et al., 2021).

Antiproliferative Agents

Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies are crucial in the development of new anticancer agents (Pawar et al., 2018).

Properties

IUPAC Name

N-(3-chlorophenyl)-N-methyl-2-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4S2/c1-14(2)29-18-9-7-15(8-10-18)21-24-22(30-25-21)20-19(11-12-31-20)32(27,28)26(3)17-6-4-5-16(23)13-17/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJWLOHKLRDJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.